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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of ortho-, meta-, and para-isomers of methyl (E)-nitrocinnamate.

In the realm of pharmaceutical sciences and organic synthesis, the precise characterization of
isomeric compounds is of paramount importance. Subtle differences in the spatial arrangement
of functional groups can lead to significant variations in physical, chemical, and biological
properties. This guide provides a comprehensive spectroscopic comparison of the ortho-,
meta-, and para-isomers of methyl (E)-nitrocinnamate, utilizing data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of methyl (E)-o-nitrocinnamate, methyl (E)-m-nitrocinnamate, and methyl (E)-p-
nitrocinnamate, along with the parent compound, methyl (E)-cinnamate, for reference.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (*3C) atoms within a molecule. The chemical shifts (d) are reported in parts per
million (ppm).

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Compound Ar-H (ppm) =CH- (a) (ppm) =CH- (B) (ppm) -OCHs (ppm)
Methyl (E)- 7.41-7.54 (m, 6.44 (d, J=16.0 7.70 (d, J=16.0

_ 3.80 (s, 3H)
cinnamate 5H) Hz, 1H) Hz, 1H)
Methyl (E)-o- 7.51-8.07 (m, 6.37 (d, J=16.4 8.12 (d, J=16.6

o 3.83 (s, 3H)[1]
nitrocinnamate[l] 4H) Hz, 1H) Hz, 1H)
Methyl (E)-m- 7.62-8.40 (m, 6.55 (d, J=16.0 7.72 (d, J=16.0

o 3.84 (s, 3H)
nitrocinnamate 4H) Hz, 1H) Hz, 1H)
Methyl (E)-p- 7.65-8.24 (m, 6.56 (d, J=16.0 7.72 (d, J=16.1

L 3.84 (s, 3H)[1]
nitrocinnamate[l]  4H) Hz, 1H) Hz, 1H)

Table 2: 13C NMR Spectroscopic Data (101 MHz, CDCIs)

Compoun
d Cc=0 Ar-C Ar-C-NO2  =CH- (a) =CH- (B) -OCHs
128.1,
Methyl (E)- 129.0,
167.5 - 117.9 144.9 51.8
cinnamate 130.4,
134.5
Methyl (E)- 125.1,
o- 129.3, 148.2
o 166.3[1] 123.1 140.3 52.2[1]
nitrocinna 130.5, (assumed)
mate[1] 133.7
Methyl (E) 122.5,
e -
Y 124.6,
m_
o 166.5 130.0, 148.6 120.9 142.6 52.2
nitrocinna
133.8,
mate
136.2
Methyl (E)-
p- 124.3,
o 166.6[1] 148.6[1] 122.2 142.0 52.2[1]
nitrocinna 128.8
mate[1]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The data is presented in wavenumbers (cm~1). While
specific spectra for the methyl esters were not uniformly available, the spectra of the closely
related ethyl esters provide valuable comparative insights.

Table 3: Key IR Absorption Bands (cm~1)

. Methyl (E)- Ethyl (E)-m- Ethyl (E)-p-
Functional Group ] ] ) ] )
cinnamate nitrocinnamate nitrocinnamate

C=0 Stretch (Ester) ~1715 ~1710 ~1715
C=C Stretch (Alkenyl) ~1635 ~1640 ~1638
NO2z Asymmetric

~1525 ~1518
Stretch
NO2 Symmetric

~1348 ~1346
Stretch
C-O Stretch (Ester) ~1270, ~1170 ~1260, ~1170 ~1255, ~1175
=C-H Bending (trans) ~980 ~980 ~975

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The wavelength of maximum absorbance (Amax) is a key parameter. The position of the nitro
group on the aromatic ring influences the extent of conjugation and, consequently, the Amax.

Table 4: UV-Vis Spectroscopic Data (Amax in nm)
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Compound Amax (nm)
Methyl (E)-cinnamate ~278
Methyl (E)-o-nitrocinnamate ~256
Methyl (E)-m-nitrocinnamate ~264
Methyl (E)-p-nitrocinnamate ~310

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform
(CDCl5).

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
. Instrumentation and Parameters:
Spectrometer: A 400 MHz NMR spectrometer.
Nuclei: *H and 3C.
1H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16

o Relaxation Delay: 1.0 s
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o Spectral Width: -2 to 12 ppm

e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024
o Relaxation Delay: 2.0 s

o Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy

1. Sample Preparation:
o KBr Pellet Method:

o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a
mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Thin Film Method (for liquids or low-melting solids):

o Place a drop of the neat liquid or molten solid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates.

2. Instrumentation and Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Range: 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16.
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o A background spectrum of air (or the salt plates) should be recorded and subtracted from the
sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

e Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol or
methanol) at a concentration of approximately 1 mg/mL.

» Perform serial dilutions to obtain a final concentration that gives a maximum absorbance
reading between 0.5 and 1.0.

2. Instrumentation and Parameters:

e Spectrometer: Double-beam UV-Vis spectrophotometer.

e Wavelength Range: 200-400 nm.

e Blank: Use the same solvent as used for the sample preparation to zero the instrument.

e Cuvette: Use a 1 cm path length quartz cuvette.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
Methyl (E)-nitrocinnamate isomers.
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Isomer Synthesis
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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